Potassium DL-aspartate hemihydrate

Catalog No.
S909929
CAS No.
394208-50-5
M.F
C8H14K2N2O9
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium DL-aspartate hemihydrate

CAS Number

394208-50-5

Product Name

Potassium DL-aspartate hemihydrate

IUPAC Name

dipotassium;2-amino-4-hydroxy-4-oxobutanoate;hydrate

Molecular Formula

C8H14K2N2O9

Molecular Weight

360.4 g/mol

InChI

InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2

InChI Key

YKZPPPNXRZHVGX-UHFFFAOYSA-L

SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+]

Proteomics Research

Potassium DL-aspartate hemihydrate can be used as a buffer component in certain proteomic techniques. Proteomics is the study of proteins within an organism, and buffers are used to maintain a specific pH level in solutions, which is crucial for many protein-related experiments. Potassium DL-aspartate hemihydrate may be useful due to its buffering capacity at a specific pH range relevant to protein studies [].

Source

[] DL-Aspartic acid potassium salt hemihydrate - Sigma-Aldrich

Biochemical Research

Potassium DL-aspartate hemihydrate may have applications in biochemical research, particularly as a reference standard. Reference standards are highly purified chemicals used to compare and identify unknown compounds. In this context, Potassium DL-aspartate hemihydrate can be used to ensure the accuracy of identification methods for DL-aspartic acid in research experiments [].

Potassium DL-aspartate hemihydrate is a potassium salt derived from the amino acid aspartic acid, specifically in its racemic form. Its chemical formula is C8H14K2N2O9C_8H_{14}K_2N_2O_9, and it has a molecular weight of approximately 360.40 g/mol. This compound exists as a hemihydrate, meaning it incorporates water molecules into its crystalline structure, which can influence its solubility and stability in various applications .

The compound is characterized by its role in biological systems, particularly in neurotransmission and metabolic processes. It serves as a source of potassium, which is essential for various physiological functions, including nerve impulse transmission and muscle contraction .

The mechanism of action of potassium DL-aspartate hemihydrate depends on the biological context:

  • As a potential neurotransmitter: L-aspartate, a component of the mixture, likely acts by binding to specific receptors on neurons, leading to excitatory signals []. The role of D-aspartate in this context requires further investigation.
  • In semen quality: The mechanism by which DL-aspartate might influence sperm parameters is not fully understood. Some theories suggest it may be involved in hormone regulation or sperm metabolism [].
  • Potential irritant: Due to its ionic nature, it may irritate skin and eyes upon contact.
  • Dust inhalation: Inhalation of dust particles may irritate the respiratory system.
Typical of amino acids and salts. Notably, it can undergo:

  • Acid-Base Reactions: As an amino acid salt, it can react with strong acids to form corresponding aspartic acid and potassium salts.
  • Hydrolysis: In aqueous solutions, it may dissociate into potassium ions and DL-aspartate ions.
  • Complexation: It can form complexes with metal ions due to the presence of carboxylate groups in the aspartate moiety.

These reactions are significant for its interactions in biological systems and potential therapeutic applications .

Potassium DL-aspartate hemihydrate exhibits several biological activities:

  • Neuroprotective Effects: Studies have shown that it can inhibit cell damage and apoptosis induced by oxidative stressors like ouabain and hydrogen peroxide. This suggests potential neuroprotective properties, making it relevant for conditions involving neuronal injury .
  • Sperm Quality Improvement: Research indicates that DL-aspartic acid, a component of this compound, can enhance sperm quality in various animal models, suggesting implications for reproductive health .
  • Electrolyte Balance: As a potassium supplement, it helps in maintaining electrolyte balance within the body, crucial for normal cellular function .

The synthesis of potassium DL-aspartate hemihydrate typically involves:

  • Neutralization Reaction: Combining DL-aspartic acid with potassium hydroxide or potassium carbonate in an aqueous solution. The reaction produces potassium DL-aspartate along with water.
    DL Aspartic Acid+KOHPotassium DL Aspartate+H2O\text{DL Aspartic Acid}+\text{KOH}\rightarrow \text{Potassium DL Aspartate}+\text{H}_2\text{O}
  • Crystallization: The resulting solution is then evaporated to yield crystals of potassium DL-aspartate hemihydrate.
  • Purification: Further purification may be achieved through recrystallization techniques to obtain high-purity samples suitable for research or pharmaceutical applications .

Potassium DL-aspartate hemihydrate has various applications:

  • Nutritional Supplements: Used as a dietary supplement to address potassium deficiencies.
  • Pharmaceuticals: Investigated for its potential neuroprotective properties and use in treating conditions related to oxidative stress.
  • Fertility Treatments: Explored for improving reproductive health by enhancing sperm quality.
  • Research Tool: Utilized in studies investigating amino acid metabolism and neurotransmission mechanisms .

Interaction studies involving potassium DL-aspartate hemihydrate focus on its effects on cellular systems:

  • Cell Viability Assays: Research has demonstrated that this compound improves cell survival rates under oxidative stress conditions compared to control groups treated with other salts like potassium chloride.
  • Mechanistic Studies: Investigations into how this compound influences signaling pathways related to apoptosis and cell survival are ongoing, highlighting its potential therapeutic roles .

Several compounds are chemically similar to potassium DL-aspartate hemihydrate. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Potassium AspartateC4H6KNO4C_4H_6KNO_4Primarily used as a supplement; simpler structure.
L-Aspartic AcidC4H7NO4C_4H_7NO_4Naturally occurring amino acid; no potassium content.
D-Aspartic AcidC4H7NO4C_4H_7NO_4Non-proteinogenic; involved in neuroendocrine functions.
Potassium Hydrogen AspartateC4H5NO4.K.HC_4H_5NO_4.K.HSimilar pharmacological effects but less stable form.

Potassium DL-aspartate hemihydrate stands out due to its dual role as both a source of potassium and an amino acid derivative, providing unique benefits in both nutritional and therapeutic contexts .

Industrial-Scale Synthesis Routes

The industrial synthesis of potassium DL-aspartate hemihydrate employs well-established acid-base neutralization reactions between aspartic acid and potassium-containing bases [1] [2]. The primary synthesis route involves the direct reaction of DL-aspartic acid with potassium hydroxide in aqueous solution under controlled temperature and pH conditions [1] [3]. This methodology has been optimized for large-scale production through systematic control of reaction parameters including temperature, pH, and reagent stoichiometry [2] [3].

The reaction proceeds according to the following stoichiometric relationship: two moles of DL-aspartic acid react with one mole of potassium hydroxide to form the dipotassium salt, which subsequently crystallizes as the hemihydrate form [4] [5]. Industrial processes typically employ potassium hydroxide concentrations ranging from 56.11 to 100 kilograms per batch, with aspartic acid quantities of approximately 133.10 kilograms [2] [3].

Alternative synthesis routes utilize potassium carbonate as the neutralizing agent, offering advantages in terms of reduced alkalinity and improved pH control during the neutralization process [6]. The potassium carbonate route operates at slightly elevated temperatures between 30°C and 40°C, with reaction times extending from 30 minutes to several hours depending on the scale of operation [3] [6].

Process optimization studies have demonstrated that maintaining the pH between 6.5 and 7.0 throughout the reaction ensures complete neutralization while preventing the formation of unwanted by-products [2] [3]. Temperature control during the neutralization phase is critical, with optimal reaction temperatures maintained between 30°C and 50°C to achieve maximum yield and product purity [3] [7].

Synthesis ParameterOptimal RangeIndustrial Scale
Reaction Temperature30-50°C40°C ± 5°C
pH Control6.5-7.06.8 ± 0.2
Reaction Time30-180 minutes60-90 minutes
Potassium Hydroxide Concentration10-15% w/w12% w/w
Aspartic Acid to Potassium Ratio2:1 molar2:1 molar

Crystallization Techniques for Hemihydrate Formation

The formation of the hemihydrate polymorph requires precise control of crystallization conditions, particularly water activity and temperature gradients during the precipitation process [8] [9]. Hemihydrate formation is favored under specific water activity conditions where the partial pressure of water vapor creates an equilibrium state that stabilizes the half-molecule water incorporation into the crystal lattice [9] [10].

Cooling crystallization represents the primary industrial method for hemihydrate formation, employing controlled temperature reduction from 50°C to temperatures between -8°C and -25°C [3]. The crystallization process initiates with the preparation of a supersaturated solution at elevated temperature, followed by gradual cooling to induce nucleation and crystal growth [3] [7]. Critical supersaturation ratios for hemihydrate formation typically range from 1.3 to 1.8, with higher ratios promoting rapid nucleation while lower ratios favor crystal growth [7] [9].

Seeded crystallization techniques enhance the reproducibility of hemihydrate formation by providing heterogeneous nucleation sites that direct crystal growth toward the desired polymorphic form [11] [12]. Seed crystals are typically added at concentrations of 0.1% to 1.0% by weight during the initial stages of supersaturation development [11]. The effectiveness of seeded crystallization depends on the quality and polymorphic purity of the seed material, with form-matched seeds producing the highest yields of the target hemihydrate structure [11] [12].

Evaporative crystallization under controlled humidity conditions offers an alternative approach for hemihydrate formation, particularly suitable for small-scale production and research applications [13]. This method involves the gradual removal of solvent under reduced pressure while maintaining specific relative humidity levels between 45% and 65% [13]. The controlled evaporation rate prevents rapid supersaturation development that could lead to amorphous precipitation or alternative polymorphic forms [13].

Crystallization MethodTemperature RangeSupersaturation RatioYield (%)
Cooling Crystallization50°C to -10°C1.3-1.885-92
Seeded Crystallization40°C to 25°C1.2-1.588-95
Evaporative Crystallization25°C to 35°C1.1-1.478-85
Anti-solvent Addition20°C to 30°C1.5-2.282-89

Purification Protocols and Quality Control Measures

Industrial purification of potassium DL-aspartate hemihydrate incorporates multi-stage filtration systems designed to remove impurities while preserving crystal integrity [1] [2]. The primary purification sequence involves activated carbon treatment followed by membrane filtration through progressively smaller pore sizes [1] [3]. Activated carbon treatment typically employs 230-250 grams of medicinal charcoal per batch, applied at temperatures between 30°C and 40°C for contact times of 30 minutes [2] [3].

Membrane filtration systems utilize three-stage cascaded filtration with pore sizes decreasing from carbon filters to 1.0 micrometer polytetrafluoroethylene membranes, followed by final filtration through 0.45 micrometer membranes [1] [3]. This progressive filtration approach ensures removal of particulate matter, residual activated carbon, and colloidal impurities while maintaining high product recovery rates [1] [3].

Quality control protocols incorporate multiple analytical techniques to verify product identity, purity, and polymorphic form [14] [15]. Ion chromatography serves as the primary analytical method for quantitative determination of potassium and aspartate content, employing methanesulfonic acid mobile phases at concentrations of 25 millimolar [15]. The analytical method demonstrates linearity ranges of 6.65-665 micrograms per milliliter for potassium aspartate with correlation coefficients exceeding 0.9999 [15].

High-performance liquid chromatography with pre-column derivatization provides complementary analysis for amino acid content verification [16]. The derivatization reaction employs 2,4-dinitrofluorobenzene at pH 10 and temperatures of 70°C for reaction times of 60 minutes [16]. Detection wavelengths of 360 nanometers enable quantification with detection limits in the microgram per milliliter range [16].

Thermal analysis using differential scanning calorimetry confirms polymorphic identity and thermal stability characteristics [17] [18]. Typical thermal analysis protocols employ heating rates of 10°C per minute under nitrogen atmospheres, with sample sizes of 1-5 milligrams sealed in hermetic aluminum pans [17] [18]. The hemihydrate form exhibits characteristic dehydration endotherms between 80°C and 120°C, followed by melting transitions at higher temperatures [17] [18].

Quality Control ParameterAnalytical MethodSpecification RangeAcceptance Criteria
Potassium ContentIon Chromatography98.0-102.0%≥99.0%
Aspartate ContentHigh-Performance Liquid Chromatography98.5-101.5%≥99.0%
Water ContentKarl Fischer Titration4.8-5.2%5.0% ± 0.2%
Polymorphic PurityX-ray Powder Diffraction≥95% hemihydrate≥98%
Particle Size DistributionLaser Diffraction10-500 micrometersD50: 50-200 micrometers

Role of Solvent Systems in Polymorph Stabilization

Solvent selection critically influences polymorph stability and hemihydrate formation through specific interactions with the crystal surface and bulk solution thermodynamics [19] [20]. Alcoholic solvents, particularly ethanol and methanol, demonstrate significant effects on nucleation kinetics and crystal growth rates of amino acid salts [19] [21]. Ethanol-water mixtures with ethanol concentrations between 70% and 95% by volume promote hemihydrate formation while suppressing alternative polymorphic forms [3] [21].

The mechanism of solvent-mediated polymorph stabilization involves preferential solvation of specific crystal faces, which influences the relative growth rates and final crystal morphology [19] [20]. Hydrogen bonding between alcoholic solvents and amino acid functional groups creates favorable interfacial energies that stabilize the hemihydrate structure [20] [21]. Water activity in mixed solvent systems controls the incorporation of water molecules into the crystal lattice, with optimal water activities between 0.68 and 0.89 promoting hemihydrate formation [9].

Crystallization from pure water typically yields hydrated forms with higher water content, while aprotic solvents favor anhydrous polymorphs [21] [22]. The addition of organic solvents as anti-solvents provides precise control over supersaturation development and polymorph selection [3] [19]. Anti-solvent crystallization employs slow addition of organic solvents to aqueous solutions, with addition rates controlled to prevent amorphous precipitation [3].

Temperature-dependent solvent effects become particularly important during cooling crystallization processes, where solvent composition changes influence the relative stability of different polymorphic forms [19] [9]. Studies demonstrate that maintaining constant solvent composition throughout the crystallization process enhances polymorph reproducibility and crystal quality [19] [21].

Mixed solvent systems incorporating both protic and aprotic components offer enhanced control over crystal nucleation and growth kinetics [23] [19]. The optimization of solvent composition requires consideration of multiple factors including solubility enhancement, nucleation kinetics, and polymorphic stability across the entire crystallization temperature range [19] [22].

Solvent SystemHemihydrate FormationCrystal MorphologyTypical Yield (%)
Water-Ethanol (30:70)ExcellentPrismatic88-93
Water-Methanol (25:75)GoodNeedle-like82-87
Pure WaterPoorIrregular65-72
Water-Isopropanol (40:60)ModeratePlate-like78-83
Water-Acetone (50:50)FairMixed70-76

Dates

Modify: 2024-04-14

Explore Compound Types